6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole;dihydrochloride

Salt screening Aqueous solubility Solid-state stability

The dihydrochloride salt (CAS 2228577-39-5) delivers markedly improved aqueous solubility and solid-state stability vs. the free base, ensuring consistent reaction yields and accurate biological dosing. The 6-chloro substituent serves as a proven synthetic handle for Pd-catalyzed cross-coupling diversification, while the 1,4-diazepane ring offers a secondary pharmacophore for NOP receptor (ORL1) ligand development. Validated intermediate for allergic/inflammatory disease SAR. Balances rule‑of‑three fragment properties with scaffold versatility. Ideal for medicinal chemistry, fragment‑based screening and kinase inhibitor programs.

Molecular Formula C12H17Cl3N4
Molecular Weight 323.65
CAS No. 2228577-39-5
Cat. No. B2611155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole;dihydrochloride
CAS2228577-39-5
Molecular FormulaC12H17Cl3N4
Molecular Weight323.65
Structural Identifiers
SMILESC1CNCCN(C1)C2=NC3=C(N2)C=C(C=C3)Cl.Cl.Cl
InChIInChI=1S/C12H15ClN4.2ClH/c13-9-2-3-10-11(8-9)16-12(15-10)17-6-1-4-14-5-7-17;;/h2-3,8,14H,1,4-7H2,(H,15,16);2*1H
InChIKeyAMZASCZFWQDWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole Dihydrochloride (CAS 2228577-39-5): A Specialized Building Block for Benzimidazole-Based Drug Discovery


6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole dihydrochloride (CAS 2228577-39-5) is a heterocyclic small molecule featuring a 6-chloro-substituted benzimidazole core linked to a 1,4-diazepane moiety, supplied as a dihydrochloride salt [1]. The compound belongs to the broader class of 2-(1,4-diazepan-1-yl)-1H-benzimidazoles, which have been claimed as key intermediates in patent literature for the synthesis of substituted 4-(1H-benzimidazol-2-yl)[1,4]diazepanes with therapeutic potential in allergic and inflammatory diseases [2]. This specific chloro-substituted congener serves as a versatile scaffold for further functionalization in medicinal chemistry programs targeting G protein-coupled receptors and enzyme inhibitors.

Why a Generic 6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole Cannot Substitute the Dihydrochloride Salt: Solubility, Handling, and Reactivity Considerations


Within the 2-(1,4-diazepan-1-yl)-1H-benzimidazole chemotype, variation in the chloro substitution position (5- vs 6-chloro), the salt form (free base vs dihydrochloride), and the heterocyclic scaffold (benzimidazole vs benzothiazole) can profoundly influence physicochemical properties, synthetic accessibility, and downstream biological activity [1]. The free base form (CID 84634123, molecular formula C12H15ClN4, MW 250.73 g/mol) exhibits limited aqueous solubility, which can lead to handling difficulties, inconsistent reaction yields, and inaccurate dosing in biological assays [2]. In contrast, the dihydrochloride salt (CAS 2228577-39-5) offers markedly improved aqueous solubility and solid-state stability, making it the preferred form for reproducible solution-phase chemistry and biological screening workflows . Generic substitution with the free base or with the alternative 5-chloro isomer introduces variability that cannot be retrospectively corrected without full re-characterization and re-optimization of the downstream synthetic or assay protocol.

Quantitative Differentiation of 6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole Dihydrochloride (CAS 2228577-39-5) from Closest Analogs


Salt Form Advantage: Dihydrochloride vs Free Base – Aqueous Solubility and Handling

The dihydrochloride salt (CAS 2228577-39-5) confers a critical solubility advantage over the corresponding free base (CID 84634123). The free base is a neutral, relatively lipophilic molecule (XLogP3-AA = 2.3) with only 2 hydrogen bond donors [1]. Conversion to the dihydrochloride salt increases the topological polar surface area (tPSA) from 44 Ų to >50 Ų (estimated via salt formation) and adds two ionizable chloride counterions, which empirically enhances aqueous solubility by at least 10- to 100-fold compared to the free base, based on class-level behavior of benzimidazole hydrochloride salts [2]. This directly impacts the reproducibility of solution-phase reactions and biological assay preparation.

Salt screening Aqueous solubility Solid-state stability

Regioisomeric Specificity: 6-Chloro vs 5-Chloro Substitution on the Benzimidazole Core

The 6-chloro substitution pattern on the benzimidazole scaffold is a distinct regioisomer from the 5-chloro variant (the two names are often used interchangeably for the same molecule due to annular tautomerism of benzimidazole; however, in N-substituted or metal-coordinated contexts, the position becomes fixed). When the 2-(1,4-diazepan-1-yl) group is present, the chloro substituent at the 6-position (para to the imidazole N-H) versus the 5-position (meta) can alter the electronic distribution and steric environment of the scaffold [1]. In the free base form, the IUPAC name is assigned as 6-chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole (PubChem CID 84634123), confirming the preferred numbering [1]. For applications where the benzimidazole nitrogen is functionalized, the regioisomeric identity becomes fixed and critical for reproducible SAR.

Regiochemistry Structure-activity relationship Isomeric purity

Heterocyclic Scaffold Comparison: Benzimidazole vs Benzothiazole Core

The closely related benzothiazole analog, 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole (CAS 348134-09-8), differs only by the replacement of the imidazole nitrogen (N-H) with a sulfur atom . Benzimidazole and benzothiazole are recognized bioisosteres in medicinal chemistry, but they exhibit distinct hydrogen-bonding capabilities, lipophilicity, and metabolic stability profiles. Benzimidazole acts as a hydrogen bond donor/acceptor (HBD = 2, HBA = 3), while benzothiazole lacks a hydrogen bond donor (HBD = 0, HBA = 3) [1]. This difference is critical when targeting ATP-binding pockets of kinases, where the benzimidazole N-H often engages in a conserved hydrogen bond with the hinge region [2].

Scaffold hopping Bioisosterism Kinase inhibitor design

Commercially Defined Purity and Quantity Options vs Non-Validated Sources

Reputable suppliers offer 6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole dihydrochloride (CAS 2228577-39-5) with clear documentation of purity and discrete quantity options (50 mg and 500 mg) . In contrast, many online vendors provide the compound without analytical certificates, with ambiguous purity claims, or as part of a custom synthesis service with undefined lead times [1]. For procurement, specifying a supplier that provides a Certificate of Analysis (CoA) with HPLC purity ≥95% ensures batch-to-batch reproducibility, a parameter not guaranteed when sourcing from non-validated aggregators.

Analytical quality control Procurement standardization Bespoke synthesis

Best Research and Industrial Application Scenarios for 6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole Dihydrochloride (CAS 2228577-39-5)


Kinase Inhibitor Lead Optimization Requiring Hinge-Binding Benzimidazole Scaffold

The benzimidazole core of this compound provides a canonical hinge-binding motif for ATP-competitive kinase inhibitors [1]. The 6-chloro substituent serves as a synthetic handle for further diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, while the 1,4-diazepane moiety introduces a basic amine that can be elaborated into a solubilizing group or a secondary pharmacophore. The dihydrochloride salt ensures sufficient aqueous solubility for initial biochemical screening.

Synthesis of ORL1/NOP Receptor Antagonists Based on Benzimidazole-Diazepane Chemotype

Patent literature identifies substituted 4-(1H-benzimidazol-2-yl)[1,4]diazepanes as privileged ligands for the nociceptin/orphanin FQ (NOP) receptor (ORL1) [2]. 6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole dihydrochloride can serve as a late-stage intermediate for the introduction of diverse N-alkyl or N-aryl substituents on the diazepane nitrogen, enabling rapid exploration of ORL1 SAR for analgesic drug discovery.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 289.2 g/mol (dihydrochloride) and a balanced profile of hydrogen bond donors and acceptors (HBD = 4 including salt, HBA = 3), this compound falls within the rule-of-three (Ro3) space for fragment libraries [3]. The presence of both a chloro substituent (for hydrophobic interactions) and a diazepane ring (for ionic or polar contacts) makes it a suitable fragment for SPR-based or NMR-based screening campaigns targeting protein-protein interactions or allosteric binding sites.

Development of Antiallergic and Antiasthmatic Agents via Histamine H4 or Related Receptor Modulation

The referenced patent US6194406B1 explicitly claims substituted 4-(1H-benzimidazol-2-yl)[1,4]diazepanes for the treatment of allergic diseases, including asthma and allergic rhinitis [2]. The 6-chloro congener can be utilized as a starting material for the synthesis of the claimed compounds, allowing academic and industrial groups to explore structure-activity relationships around the benzimidazole C6 position.

Quote Request

Request a Quote for 6-Chloro-2-(1,4-diazepan-1-yl)-1H-benzimidazole;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.